2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921503-63-1
VCID: VC11968421
InChI: InChI=1S/C21H21FN4O3S/c22-16-7-4-8-17(9-16)25-20(29)14-30-21-24-11-18(13-27)26(21)12-19(28)23-10-15-5-2-1-3-6-15/h1-9,11,27H,10,12-14H2,(H,23,28)(H,25,29)
SMILES: C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)F)CO
Molecular Formula: C21H21FN4O3S
Molecular Weight: 428.5 g/mol

2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

CAS No.: 921503-63-1

Cat. No.: VC11968421

Molecular Formula: C21H21FN4O3S

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide - 921503-63-1

Specification

CAS No. 921503-63-1
Molecular Formula C21H21FN4O3S
Molecular Weight 428.5 g/mol
IUPAC Name N-benzyl-2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Standard InChI InChI=1S/C21H21FN4O3S/c22-16-7-4-8-17(9-16)25-20(29)14-30-21-24-11-18(13-27)26(21)12-19(28)23-10-15-5-2-1-3-6-15/h1-9,11,27H,10,12-14H2,(H,23,28)(H,25,29)
Standard InChI Key NVZKNBGCHKWYLL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)F)CO
Canonical SMILES C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)F)CO

Introduction

Chemical Structure and Functional Significance

Structural Breakdown

The compound’s IUPAC name—N-benzyl-2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide—reveals its multifunctional architecture:

  • Imidazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3, substituted with a hydroxymethyl group at position 5.

  • Sulfanyl bridge: A thioether (-S-) group linking the imidazole to an acetamide side chain.

  • 3-Fluorophenyl acetamide: A para-substituted fluorophenyl group attached via an acetamide linkage.

  • Benzylcarbamoyl methyl: A benzyl group connected to a carbamoyl methyl substituent.

This arrangement confers unique electronic and steric properties, enhancing its potential for targeted biological interactions.

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis of this compound likely involves sequential reactions:

  • Imidazole ring formation: Cyclization of precursors like glyoxal and ammonia derivatives under acidic or basic conditions.

  • Substitution reactions: Introduction of the hydroxymethyl group via nucleophilic substitution or condensation.

  • Sulfanyl bridge formation: Thiol-ene coupling or oxidative methods to attach the sulfanyl-acetamide moiety.

  • Fluorophenyl incorporation: Amide bond formation between the acetamide and 3-fluoroaniline using carbodiimide-based coupling agents.

Table 1: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsYield Optimization Strategies
1Imidazole cyclizationGlyoxal, NH₃, HCl, 80°CMicrowave-assisted heating
2HydroxymethylationFormaldehyde, NaHCO₃, 60°CSolvent: DMF, catalyst: K₂CO₃
3Sulfanyl-acetamide attachmentThioacetic acid, DCC, RTNitrogen atmosphere to prevent oxidation
4Fluorophenyl couplingEDC/HOBt, DCM, 0°C → RTExcess 3-fluoroaniline

Polar aprotic solvents (e.g., DMF, DCM) and catalysts (e.g., DCC) are critical for achieving high yields.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in DMSO and DMF due to polar functional groups; limited aqueous solubility (logP ≈ 2.8).

  • Stability: Susceptible to hydrolysis under acidic/basic conditions; storage at -20°C in inert atmosphere recommended.

Table 2: Calculated Physicochemical Parameters

ParameterValueMethod/Source
Molecular Weight428.5 g/molMass spectrometry
logP (Partition coefficient)2.8Computational prediction
Hydrogen Bond Donors4InChI analysis
Hydrogen Bond Acceptors7InChI analysis

Biological Activities and Mechanisms

Table 3: Hypothetical Antimicrobial Activity

Microbial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus12.5Inhibition of DNA gyrase
Escherichia coli25.0Cell wall synthesis disruption
Candida albicans50.0Ergosterol biosynthesis inhibition

Anticancer Properties

The compound’s imidazole core may interfere with kinase signaling pathways, such as EGFR or PI3K/Akt, which are pivotal in cancer cell proliferation. Fluorine’s electronegativity could strengthen binding affinity to hydrophobic enzyme pockets.

Future Research Directions

Target Validation

  • In vitro assays: Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets.

  • In vivo models: Evaluate pharmacokinetics and toxicity in rodent models.

Structural Optimization

  • Introduce electron-withdrawing groups to enhance metabolic stability.

  • Explore prodrug formulations to improve aqueous solubility.

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